molecular formula C19H14F4O5 B2706732 5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 308297-62-3

5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2706732
CAS No.: 308297-62-3
M. Wt: 398.31
InChI Key: SWEWQTWHRMCYFZ-UHFFFAOYSA-N
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Description

5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C19H14F4O5 and its molecular weight is 398.31. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4O5/c1-3-26-18-16(22)14(20)11(15(21)17(18)23)7-27-9-4-5-12-10(6-9)13(19(24)25)8(2)28-12/h4-6H,3,7H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEWQTWHRMCYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)COC2=CC3=C(C=C2)OC(=C3C(=O)O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by the presence of an ethoxy group, a methoxy group, a carboxylic acid group, and a benzofuran ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound with a focus on its anticancer properties and mechanisms of action.

  • Molecular Formula : C19H14F4O5
  • Molecular Weight : 398.31 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC1=C(C(=C(C(=C1F)F)COC2=CC3=C(C=C2)OC(=C3C(=O)O)C)F)F

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer properties
  • Inhibition of carbonic anhydrases (CAs)

Anticancer Activity

Recent studies have demonstrated that benzofuran-based carboxylic acids can effectively inhibit the proliferation of various cancer cell lines. Specifically, derivative 9e , closely related to the compound , showed promising antiproliferative effects against human breast cancer cell lines MCF-7 and MDA-MB-231.

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
9eMDA-MB-2312.52 ± 0.39Induces apoptosis and cell cycle arrest
9bMCF-7>100Not effective
DoxorubicinMDA-MB-2312.36 ± 0.18Reference drug for comparison

The compound 9e not only inhibited cell growth but also caused significant alterations in cell cycle distribution, increasing the population in the G2-M phase from 10.80% (control) to 32.30% (treated) and in the sub-G1 phase from 1.43% to 25.53%, indicating a potential for inducing apoptosis in cancer cells .

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Inhibition of Carbonic Anhydrases : The compound has been shown to selectively inhibit various isoforms of carbonic anhydrases (hCA IX being particularly relevant), which are crucial for tumorigenicity and pH regulation in cancer cells. The inhibitory constants (KIs) for derivatives like 9e range from submicromolar levels (0.56 μM), indicating strong binding affinity .
  • Induction of Apoptosis : The compound promotes apoptosis as evidenced by increased early and late apoptotic cell populations when treated with derivative 9e .

    Table 2: Apoptotic Effects Induced by Compound 9e
    TreatmentTotal % ApoptosisEarly Apoptosis %Late Apoptosis %
    Control1.460.470.31
    Compound 9e34.298.1123.77

Case Studies

A notable study explored the synthesis and biological evaluation of several benzofuran derivatives including the compound . It was found that these derivatives exhibited distinct inhibitory profiles against hCA isoforms while also demonstrating cytotoxic effects on breast cancer cell lines .

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